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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium, 4-(methoxycarbonyl)-1-methyl-, is a quaternary ammonium compound
belonging to the pyridinium salt family. As a positively charged organic cation, its properties and
potential applications are of significant interest in various fields, including medicinal chemistry
and materials science. This technical guide provides a comprehensive overview of the
fundamental properties of the 4-(methoxycarbonyl)-1-methylpyridinium cation, focusing on its
physicochemical characteristics, synthesis, and spectral data. The information is presented to
support research and development activities involving this compound.

Physicochemical Properties

The physicochemical properties of the 4-(methoxycarbonyl)-1-methylpyridinium cation are
crucial for understanding its behavior in different environments. While experimental data for
some properties of the standalone cation are not readily available, the properties of its common
salt, the iodide, have been reported.

Table 1: Physicochemical Properties of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide
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Property Value Source
Chemical Formula CsH10INO2 [1]
Molecular Weight 279.07 g/mol [1]
CAS Number 7630-02-6 [1]
Melting Point 183.5-186 °C (decomposes) [2]
Appearance Pale-yellow to yellow-brown Astatech

solid

Acidity (pKa)

An experimental pKa value for the 4-(methoxycarbonyl)-1-methylpyridinium cation is not
available in the reviewed literature. However, the acidity of the pyridinium cation can be
estimated based on the electronic effects of its substituents. The parent pyridinium ion has a
pKa of approximately 5.25.[3] The 4-methoxycarbonyl group is an electron-withdrawing group,
which decreases the electron density on the pyridine ring. This effect stabilizes the pyridine
base and makes its conjugate acid, the pyridinium cation, more acidic, resulting in a lower pKa
compared to the unsubstituted pyridinium ion.

Solubility

Specific quantitative solubility data for 4-(methoxycarbonyl)-1-methylpyridinium salts in various
organic solvents are not extensively documented. As an ionic compound, it is expected to be
soluble in polar solvents like water, methanol, and ethanol, and less soluble in nonpolar organic
solvents such as hexane and diethyl ether. The solubility will also depend on the nature of the
counter-anion.

Synthesis and Reactivity

The 4-(methoxycarbonyl)-1-methylpyridinium cation is typically synthesized via the N-alkylation
of a pyridine derivative.

Synthesis of 4-(methoxycarbonyl)-1-methylpyridinium
iodide

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.mdpi.com/2079-6382/13/9/897
https://www.mdpi.com/2079-6382/13/9/897
https://www.mdpi.com/2079-6382/13/9/897
https://www.researchgate.net/figure/Selected-1-H-13-C-and-15-N-NMR-chemical-shifts-for-MQI-Me-H-2-in-a-variety-of_tbl1_366332249
https://wwwn.cdc.gov/TSP/ToxFAQs/ToxFAQsDetails.aspx?faqid=534&toxid=96
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

A common method for the synthesis of the iodide salt involves the reaction of methyl
isonicotinate with methyl iodide.[4]

Experimental Protocol:

e Reaction Setup: A solution of methyl isonicotinate (700 g) and methyl iodide (1.4 kg) is
prepared in methanol (2.0 L).

e Reaction Conditions: The resulting solution is stirred and refluxed for 5 hours.
o Work-up: After cooling, the reaction mixture is filtered.

 Purification: The collected solid product is washed with ether and dried to yield 4-
methoxycarbonyl-1-methylpyridinium iodide.[4]

This procedure results in a high yield of the desired product (97.2%).[4]

Logical Flow of Synthesis:

e () W Filtration »"" Washing with Ether / >Ey(memoxycamony\)rirmemy\pynmnmm .omna

Click to download full resolution via product page
Synthesis of 4-(methoxycarbonyl)-1-methylpyridinium iodide.

Spectral Data

Detailed experimental spectra for 4-(methoxycarbonyl)-1-methylpyridinium are not readily
available. However, the expected spectral characteristics can be predicted based on its
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chemical structure.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the
pyridinium ring, the N-methyl protons, and the methoxy protons of the ester group. The
electron-withdrawing nature of the positively charged nitrogen and the methoxycarbonyl group
will cause the pyridinium ring protons to be shifted downfield.

Predicted *H NMR Chemical Shifts:
e Pyridinium Protons (Ha, Hb): ~8.5-9.5 ppm (doublets)
e N-Methyl Protons (CHs): ~4.5 ppm (singlet)

e Methoxy Protons (OCHs): ~4.0 ppm (singlet)

3C NMR Spectroscopy

The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester,
the aromatic carbons of the pyridinium ring, the N-methyl carbon, and the methoxy carbon.

Predicted 3C NMR Chemical Shifts:

Carbonyl Carbon (C=0): ~160-170 ppm

Pyridinium Ring Carbons: ~120-150 ppm

N-Methyl Carbon (N-CHs): ~50-60 ppm

Methoxy Carbon (O-CHs): ~50-60 ppm

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional
groups present in the molecule.

Expected IR Absorption Bands:
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C=0 Stretch (Ester): ~1720-1740 cm~1 (strong)

C-O Stretch (Ester): ~1200-1300 cm~! (strong)

Aromatic C-H Stretch: ~3000-3100 cm™!

Aromatic C=C and C=N Stretch: ~1500-1650 cm—!

Aliphatic C-H Stretch (Methyl): ~2850-3000 cm~1

Mass Spectrometry

In a mass spectrum, the 4-(methoxycarbonyl)-1-methylpyridinium cation would be observed as
the parent ion. Fragmentation would likely involve the loss of the methoxycarbonyl group or the
methyl group from the ester.

Expected Fragmentation Pattern:

M]*
4-(methoxycarbonyl)-1-methylpyridinium

- OCHs - COOCHs - CHs

Click to download full resolution via product page

Predicted fragmentation of the 4-(methoxycarbonyl)-1-methylpyridinium cation.

Biological Activity

Specific studies on the biological activity of Pyridinium, 4-(methoxycarbonyl)-1-methyl- are
not found in the public literature. However, the broader class of pyridinium salts is known to
exhibit a range of biological effects, including antimicrobial and cytotoxic activities. The positive
charge of the pyridinium ring can facilitate interaction with negatively charged biological
membranes, which is a common mechanism of action for antimicrobial agents. Further
research is required to determine the specific biological profile of this particular compound.
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Conclusion

This technical guide provides a summary of the available information on the basic properties of
Pyridinium, 4-(methoxycarbonyl)-1-methyl-. While some fundamental physicochemical data
for its iodide salt are known, a significant amount of experimental data, particularly regarding its
pKa, solubility in organic solvents, and biological activity, is currently lacking in publicly
accessible literature. The provided synthesis protocol and predicted spectral data offer a
valuable starting point for researchers and drug development professionals interested in this
compound. Further experimental investigation is necessary to fully characterize its properties
and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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